2,2'-(Chloromethylene)dipyridine

Description

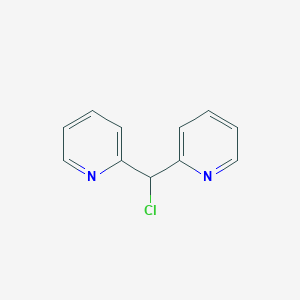

2,2'-(Chloromethylene)dipyridine is a bidentate ligand featuring two pyridine rings connected by a chloromethylene (–CHCl–) bridge. This structural motif enhances its utility in coordination chemistry and catalysis. The chlorine atom introduces both steric bulk and electron-withdrawing effects, influencing the compound’s reactivity and binding affinity toward transition metals. It has been employed in the synthesis of supported catalysts, such as gold complexes on SBA-15 mesoporous silica, where it demonstrates high stability and catalytic efficiency in organic transformations .

Properties

Molecular Formula |

C11H9ClN2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

2-[chloro(pyridin-2-yl)methyl]pyridine |

InChI |

InChI=1S/C11H9ClN2/c12-11(9-5-1-3-7-13-9)10-6-2-4-8-14-10/h1-8,11H |

InChI Key |

OURLZCSNCILFGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=CC=N2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Case Studies

Catalytic Performance

- A study functionalized SBA-15 silica with this compound to immobilize Au(III). The catalyst achieved >90% yield in alkyne hydration over five cycles, outperforming non-chlorinated analogs .

- In contrast, 2,2'-bipyridine-supported Cu(II) catalysts showed lower thermal stability, with Cu leaching observed after three cycles .

Luminescence Properties

- Europium complexes of 2,2'-dipyridine emit strong red light (λem ≈ 615 nm), whereas brominated derivatives (e.g., 4,4'-Dibromo-2,2'-bipyridine) exhibit blue-shifted emissions due to reduced π-conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.